Cas no 97389-11-2 (4-Fluoro-5-methylbenzene-1,2-diamine)

4-Fluoro-5-methylbenzene-1,2-diamine structure
97389-11-2 structure
Produktname:4-Fluoro-5-methylbenzene-1,2-diamine
CAS-Nr.:97389-11-2
MF:C7H9FN2
MW:140.158164739609
MDL:MFCD17167315
CID:1067543
PubChem ID:13398815

4-Fluoro-5-methylbenzene-1,2-diamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Fluoro-5-methylbenzene-1,2-diamine
    • 4-Fluoro-5-methyl-1,2-benzenediamine (ACI)
    • 5-Fluoro-4-methylbenzene-1,2-diamine
    • DTXSID90539339
    • 97389-11-2
    • SCHEMBL405476
    • 2-Amino-4-fluoro-5-methylaniline
    • MFCD17167315
    • ALBB-028798
    • DA-00083
    • EN300-254385
    • J-515390
    • AKOS006361917
    • CS-0153291
    • 4-Fluoro-5-methylphenylene-1,2-diamine, 4,5-Diamino-2-fluorotoluene
    • HE-0085
    • SNHYTHIEXHWXCQ-UHFFFAOYSA-N
    • 1,2-Benzenediamine, 4-fluoro-5-methyl-
    • MDL: MFCD17167315
    • Inchi: 1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
    • InChI-Schlüssel: SNHYTHIEXHWXCQ-UHFFFAOYSA-N
    • Lächelt: FC1C(C)=CC(N)=C(N)C=1

Berechnete Eigenschaften

  • Genaue Masse: 140.07497646g/mol
  • Monoisotopenmasse: 140.07497646g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 118
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 52Ų
  • XLogP3: 1

Experimentelle Eigenschaften

  • Dichte: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 273.5±35.0 ºC (760 Torr),
  • Flammpunkt: 121.7±16.6 ºC,
  • Löslichkeit: Leicht löslich (1,8 g/l) (25°C),
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

4-Fluoro-5-methylbenzene-1,2-diamine Sicherheitsinformationen

4-Fluoro-5-methylbenzene-1,2-diamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X01455-5g
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2 98%
5g
¥1897.0 2024-07-18
Enamine
EN300-254385-0.05g
4-fluoro-5-methylbenzene-1,2-diamine
97389-11-2 95%
0.05g
$39.0 2024-06-19
Enamine
EN300-254385-1.0g
4-fluoro-5-methylbenzene-1,2-diamine
97389-11-2 95%
1.0g
$165.0 2024-06-19
Apollo Scientific
PC48324-1g
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2 98%
1g
£103.00 2025-02-21
abcr
AB303619-10 g
4-Fluoro-5-methylbenzene-1,2-diamine, 95%; .
97389-11-2 95%
10g
€1074.00 2023-04-26
eNovation Chemicals LLC
Y1046882-1g
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2 98%
1g
$120 2024-06-07
eNovation Chemicals LLC
D401829-100g
4-fluoro-5-methylbenzene-1,2-diamine
97389-11-2 97%
100g
$4500 2024-06-05
Apollo Scientific
PC48324-250mg
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2 98%
250mg
£41.00 2025-02-21
Alichem
A019086667-25g
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2 95%
25g
$1690.50 2023-08-31
TRC
F600168-50mg
4-Fluoro-5-methylbenzene-1,2-diamine
97389-11-2
50mg
$ 50.00 2022-06-04

4-Fluoro-5-methylbenzene-1,2-diamine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
Azoloquinoxaline compounds as inhibitors of histamine receptors for the treatment of disease and their preparation
, United States, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
Fused nitrogen heterocycles as histamine receptor inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Triethylamine Solvents: Ethyl acetate
Referenz
Preparation of quinoxaline-based heterocyclic inhibitors of histamine receptors for the treatment of disease
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Methanol ;  16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referenz
Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referenz
A convenient synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Grivas, Spiros, Acta Chemica Scandinavica, 1985, 39(3), 213-17

4-Fluoro-5-methylbenzene-1,2-diamine Raw materials

4-Fluoro-5-methylbenzene-1,2-diamine Preparation Products

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Amadis Chemical Company Limited
(CAS:97389-11-2)4-Fluoro-5-methylbenzene-1,2-diamine
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